5-bromo-N-phenylpyridine-2-carboxamide is an organic compound with the molecular formula . This compound features a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the nitrogen atom of the carboxamide functional group. It is recognized for its versatility in various chemical reactions and its applications in scientific research, particularly in medicinal chemistry and material science .
The synthesis of 5-bromo-N-phenylpyridine-2-carboxamide typically involves two main steps:
Industrial production often utilizes large-scale processes that optimize reaction conditions to enhance yield and minimize by-products. Catalysts may be employed to improve reaction rates and selectivity .
The molecular structure of 5-bromo-N-phenylpyridine-2-carboxamide can be described as follows:
The compound has a molecular weight of approximately 273.11 g/mol. Its structural formula can be represented as follows:
5-bromo-N-phenylpyridine-2-carboxamide is involved in several types of chemical reactions:
For nucleophilic substitution, reagents like potassium fluoride are commonly used. In Suzuki coupling reactions, palladium catalysts are typically employed under mild conditions to facilitate product formation .
The primary products from these reactions include:
The mechanism of action for 5-bromo-N-phenylpyridine-2-carboxamide involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding, it may alter their activity, leading to various biological effects. The precise molecular targets vary depending on its application, particularly in medicinal contexts where it is explored for therapeutic properties .
5-bromo-N-phenylpyridine-2-carboxamide is typically a solid at room temperature. Its melting point and solubility characteristics may vary based on purity and specific synthesis methods.
Key chemical properties include:
Relevant data regarding stability, reactivity under various conditions (e.g., temperature, pH), and potential decomposition products are crucial for practical applications .
5-bromo-N-phenylpyridine-2-carboxamide has diverse applications in scientific research:
5-Bromo-N-phenylpyridine-2-carboxamide (CAS RN: 1270882-07-9) is a brominated heterocyclic compound with the systematic name derived from its core pyridine ring substituted at the 5-position with bromine and at the 2-position with a phenylcarboxamide group. Its molecular formula is C₁₂H₉BrN₂O, corresponding to a molecular weight of 277.12 g/mol. Structurally, it belongs to the N-arylpyridine-2-carboxamide family, characterized by an amide linkage connecting the pyridine scaffold to an aryl group (here, phenyl). This configuration enables hydrogen bonding via the amide carbonyl (C=O) and N-H groups, influencing physicochemical properties like solubility and crystal packing. The bromine atom at the pyridine 5-position enhances steric bulk and electronic effects, modulating reactivity and intermolecular interactions. The compound’s solid-state storage requires dry, room-temperature conditions (20–22°C) to maintain stability [1].
Property | Value |
---|---|
CAS RN | 1270882-07-9 |
Molecular Formula | C₁₂H₉BrN₂O |
Molecular Weight | 277.12 g/mol |
Storage Conditions | Sealed, dry, 20–22°C |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 2 (C=O, pyridine N) |
Brominated pyridines have been pivotal in medicinal chemistry due to their versatility as synthetic intermediates and bioactive cores. The introduction of bromine facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for generating diversified libraries. Historically, bromopyridine carboxamides emerged as key scaffolds in kinase inhibitor development. For instance:
Era | Application | Example Scaffold | Key Advance |
---|---|---|---|
2000–2010 | Kinase Inhibitors | 3-Cyano-4-anilinopyridines | Irreversible EGFR/Her-2 inhibition |
2010–2020 | Natural Product Hybrids | Cinnamate–pyrazine derivatives | RhoA inhibition, neuroprotection |
2020–Present | Immune Modulators | Bromo-N-phenylpyridine-2-carboxamides | TME modulation & combination therapy |
The high tumor mutational burden (TMB) in smoking-related SCLC (8.62 mutations/megabase) generates immunogenic neoantigens, making immune checkpoint blockade (ICB) a rational therapeutic strategy [4] [7]. However, SCLC exhibits intrinsic resistance to ICBs due to:
Target | Biological Role | Therapeutic Implication |
---|---|---|
APN/CD13 | Angiogenesis, chemokine regulation | Disrupts MDSC-mediated immunosuppression |
PD-1/PD-L1 Axis | T-cell exhaustion | Enhanced by chemotherapy combination |
IFN-γ Signaling | MHC-I upregulation | Counteracts JAK/STAT pathway mutations |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: